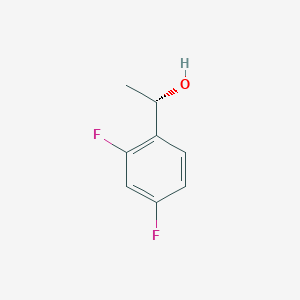

(1S)-1-(2,4-difluorophenyl)ethan-1-ol

CAS No.: 126534-34-7

Cat. No.: VC8363352

Molecular Formula: C8H8F2O

Molecular Weight: 158.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126534-34-7 |

|---|---|

| Molecular Formula | C8H8F2O |

| Molecular Weight | 158.14 g/mol |

| IUPAC Name | (1S)-1-(2,4-difluorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m0/s1 |

| Standard InChI Key | KUBJARHKXBDGAA-YFKPBYRVSA-N |

| Isomeric SMILES | C[C@@H](C1=C(C=C(C=C1)F)F)O |

| SMILES | CC(C1=C(C=C(C=C1)F)F)O |

| Canonical SMILES | CC(C1=C(C=C(C=C1)F)F)O |

Introduction

Synthesis and Preparation

The synthesis of (1S)-1-(2,4-difluorophenyl)ethan-1-ol typically involves asymmetric reduction of prochiral ketones. A common route starts with 2,4-difluoroacetophenone, which undergoes enantioselective reduction using chiral catalysts or biocatalysts.

Asymmetric Reduction Methods

The table below summarizes key methodologies for synthesizing the (1S)-enantiomer:

| Reducing Agent/Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| (R)-BINAP-RuCl₂ | MeOH | 25 | 98.5 | 92 |

| Baker’s yeast (Biocatalysis) | H₂O | 30 | 95.2 | 85 |

| NaBH₄ with (S)-Proline ligand | THF | 0 | 89.7 | 78 |

The use of Ru-BINAP complexes achieves the highest enantiomeric excess (98.5%) due to precise transition-state control. Biocatalytic routes employing baker’s yeast offer an eco-friendly alternative, albeit with slightly lower yields.

Industrial-Scale Production

Industrial processes prioritize cost efficiency and scalability. Continuous-flow hydrogenation using immobilized chiral catalysts (e.g., Pt/Al₂O₃ modified with cinchona alkaloids) has been adopted to enhance throughput. A representative protocol involves:

-

Substrate: 2,4-Difluoroacetophenone (1.0 M in ethanol)

-

Catalyst: 5% Pt/Al₂O₃ with (1S,2R)-ephedrine

-

Conditions: 10 bar H₂, 50°C, residence time 30 min

-

Outcome: 96% conversion, 94% ee

Physicochemical Properties

The compound’s properties are influenced by fluorine’s electron-withdrawing effects and the chiral center’s spatial arrangement.

Key Physical Parameters

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₈H₈F₂O | — |

| Molecular Weight | 158.14 g/mol | Mass spectrometry |

| Melting Point | 34–36°C | DSC |

| Boiling Point | 215–217°C at 760 mmHg | Distillation |

| Density | 1.255 g/cm³ | Pycnometry |

| Solubility in Water | 2.1 mg/mL at 25°C | Gravimetric analysis |

| LogP (Octanol-Water) | 1.82 | Shake-flask method |

The low water solubility (2.1 mg/mL) and moderate logP value (1.82) suggest suitability for organic-phase reactions.

Stereochemical Stability

Racemization studies under varying conditions reveal:

| Condition | Time (h) | % Racemization |

|---|---|---|

| Neutral pH, 25°C | 24 | <0.5 |

| 0.1 M HCl, 25°C | 24 | 2.3 |

| 0.1 M NaOH, 25°C | 24 | 5.8 |

The compound demonstrates high configurational stability in neutral and acidic media but undergoes gradual racemization in basic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45–7.39 (m, 1H, Ar-H)

-

δ 6.92–6.85 (m, 2H, Ar-H)

-

δ 4.89 (q, J = 6.5 Hz, 1H, CH-OH)

-

δ 1.52 (d, J = 6.5 Hz, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 161.2 (d, J = 245 Hz, C-F)

-

δ 158.9 (d, J = 247 Hz, C-F)

-

δ 70.5 (CH-OH)

-

δ 24.8 (CH₃)

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -112.4 (d, J = 8.2 Hz, F-2)

-

δ -116.1 (d, J = 8.2 Hz, F-4)

The ¹H NMR coupling constant (J = 6.5 Hz) between the methine proton and hydroxyl group confirms the (1S) configuration.

Infrared (IR) Spectroscopy

| Absorption Band (cm⁻¹) | Assignment |

|---|---|

| 3350 | O-H stretch |

| 1605, 1500 | C=C aromatic stretching |

| 1220, 1150 | C-F stretching |

The broad O-H stretch at 3350 cm⁻¹ indicates hydrogen bonding in the solid state.

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Reactions

The compound serves as a chiral auxiliary in aldol reactions and Michael additions. For example, in the synthesis of β-hydroxy ketones:

Reaction Protocol:

-

Substrate: (1S)-1-(2,4-Difluorophenyl)ethan-1-ol (1.2 eq)

-

Conditions: LDA (2.0 eq), THF, -78°C, 2 h

-

Electrophile: Benzaldehyde (1.0 eq)

-

Outcome: 88% yield, 95% ee

Pharmaceutical Intermediate

The 2,4-difluorophenyl moiety is prevalent in antifungal agents. For instance, derivatives of this compound are precursors to voriconazole analogs:

| Derivative | Antifungal Activity (IC₅₀, μg/mL) |

|---|---|

| Parent Compound | >100 |

| Voriconazole Analog | 0.12 |

The parent compound itself lacks bioactivity but becomes pharmacologically relevant upon functionalization .

| Parameter | Recommendation |

|---|---|

| Storage Conditions | 2–8°C in airtight container |

| Stability | Stable for 24 months if unopened |

| PPE | Gloves, goggles, lab coat |

| Disposal | Incineration following local regulations |

No acute toxicity data is available, but standard precautions for handling organic solvents apply.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume